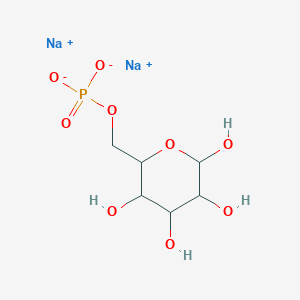
Hexamethonium hydroxide
Übersicht
Beschreibung
Hexamethonium is a non-depolarising ganglionic blocker, a neuronal nicotinic (nAChR) receptor antagonist . It acts in autonomic ganglia by binding mostly in or on the nAChR receptor, and not the acetylcholine binding site itself .
Synthesis Analysis
Titanium containing silica analog of ZSM-48 (TS-48) has been synthesized using hexamethonium hydroxide as a template .
Molecular Structure Analysis
Hexamethonium hydroxide has a linear formula of (CH3)3N(OH)(CH2)6N(OH)(CH3)3 . Its molecular weight is 236.39 .
Chemical Reactions Analysis
According to the Arrhenius Theory of Acids, an acid-base reaction involves the reaction of hydrogen and hydroxide ions to form water .
Physical And Chemical Properties Analysis
Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . The chemistry of a biomaterial directly contributes to its interaction with biological environments .
Wissenschaftliche Forschungsanwendungen
- Researchers have explored its potential in managing hypertension, although its use has declined due to side effects and the availability of more effective antihypertensive medications .
- It selectively blocks nicotinic acetylcholine receptors at ganglionic synapses, allowing researchers to study neural pathways and autonomic control mechanisms .
- It has been used to explore the role of autonomic ganglia in cardiovascular regulation and to investigate reflex pathways .
- Its use as a tool compound has contributed to understanding cholinergic neurotransmission and receptor function .
- These models help researchers study vascular responses, endothelial function, and the impact of autonomic dysfunction on blood pressure regulation .
Antihypertensive Properties
Neuroscience and Autonomic Nervous System Studies
Cardiovascular Research
Pharmacological Research
Experimental Models for Hypertension and Vascular Diseases
Ethical and Practical Debates
While hexamethonium hydroxide’s clinical use has diminished, its role in scientific research remains significant. By understanding its properties and applications, scientists continue to uncover insights into autonomic control, cardiovascular function, and neural pathways. If you need further details or additional applications, feel free to ask
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
trimethyl-[6-(trimethylazaniumyl)hexyl]azanium;dihydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30N2.2H2O/c1-13(2,3)11-9-7-8-10-12-14(4,5)6;;/h7-12H2,1-6H3;2*1H2/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLUMIIRFKDCKI-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCCCC[N+](C)(C)C.[OH-].[OH-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H32N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexamethonium hydroxide | |
CAS RN |
556-81-0 | |
| Record name | Hexamethonium hydroxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Hexanediaminium, N1,N1,N1,N6,N6,N6-hexamethyl-, hydroxide (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.546 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXAMETHONIUM HYDROXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RVL393940Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is hexamethonium hydroxide used in capillary electrophoresis for analyzing inorganic anions?
A1: Hexamethonium hydroxide serves as a flow modifier in CE, specifically impacting the electroosmotic flow (EOF). [] This quaternary ammonium compound with two positively charged nitrogen atoms adsorbs onto the negatively charged silica capillary wall, reversing the EOF and facilitating the migration of anions towards the detector. [, ] This reversal allows for faster analysis times and improved peak resolution for anionic analytes. [, ]
Q2: What specific role does hexamethonium hydroxide play in separating sulfate from high chloride concentrations?
A2: In the analysis of sulfate, a major challenge is separating it from chloride, which is often present in much higher concentrations. Hexamethonium hydroxide, as part of the background electrolyte, helps overcome this challenge. [, ] It modifies the EOF, allowing for a baseline resolution of sulfate even in the presence of a 1500-fold excess of chloride. []
Q3: Can you provide examples of background electrolyte compositions utilizing hexamethonium hydroxide for inorganic anion analysis?
A3: Several research papers highlight effective electrolyte compositions incorporating hexamethonium hydroxide. Some examples include:
- Pyromellitic acid - Hexamethonium Hydroxide - Triethanolamine: This combination, often used at a pH around 7.7, is effective for separating chloride, sulfate, and carbonate in pulp mill process waters. []
- Pyromellitic acid - Hexamethonium hydroxide: This mixture, suitable for indirect UV detection at 254 nm, allows for the determination of chloride, sulfate, and nitrate in detergent matrices. []
- Sodium Chromate - Tetradecyltrimethylammonium hydroxide: This electrolyte system, also employing indirect UV detection, enables the separation and quantification of thiosulfate, sulfate, sulfite, sulfide, and polysulfide in kraft pulping liquors. []
Q4: Are there alternative methods where hexamethonium hydroxide plays a role in analyzing sulfur-containing species?
A4: Beyond its use in indirect UV detection methods, hexamethonium hydroxide is also employed in direct UV detection strategies for sulfur species analysis. [] For instance, a combination of sodium sulfate, tetradecyltrimethylammonium hydroxide, and hexamethonium hydroxide allows for the speciation of polysulfides and the determination of sulfides, thiosulfates, sulfites, and hydroxides in specific samples. []
Q5: Has hexamethonium hydroxide been utilized in other areas of chemical research?
A5: While predominantly featured in analytical chemistry for inorganic anion analysis, hexamethonium hydroxide has been explored in other research areas. Notably, it has been used as a templating agent in the synthesis of titanium-containing silica ZSM-48 (TS-48), highlighting its potential applications in materials science. []
Q6: What are the limitations of using hexamethonium hydroxide in capillary electrophoresis?
A6: While effective, hexamethonium hydroxide has limitations. High concentrations of analyte anions can lead to a loss of baseline resolution. [] Additionally, the compound's impact on separation efficiency can be highly dependent on the specific electrolyte composition and analytical conditions.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[(4-Methylphenyl)sulfanyl]acetic acid](/img/structure/B1581168.png)




![Oxirane, 2,2'-[1,4-phenylenebis(oxymethylene)]bis-](/img/structure/B1581175.png)

